5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8(22)6-14-19-16(25-21-14)20-15(23)13-5-4-12(24-13)10-7-9(17)2-3-11(10)18/h2-5,7H,6H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFHZYFLUJHLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dichlorophenyl group: This step involves the chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Synthesis of the 1,2,4-thiadiazole ring: The thiadiazole ring is formed by the cyclization of thiosemicarbazide with an appropriate carbonyl compound.
Coupling of the furan and thiadiazole rings: The final step involves the coupling of the furan and thiadiazole rings through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The target compound is compared to three analogs:
5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide ()
5-[(3-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide ()
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (Compound 7560-0079, )
Table 1: Structural and Physicochemical Comparison
*Estimated based on dichlorophenyl analogs.
Pharmacological and Functional Implications
- Chlorine Substitution Effects: The 2,5-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the methylphenoxy groups in and . The 2,4-dichlorophenyl isomer (7560-0079) differs in chlorine positioning, which may alter steric interactions with biological targets. For example, meta-substitution (2,4-) could reduce binding affinity compared to para-substitution (2,5-) in certain kinase inhibitors .
- Biological Screening: Compound 7560-0079 is included in libraries for kinase inhibition, cancer research, and isomerase targeting, suggesting its analogs (including the target compound) may share similar mechanisms .
Research Findings and Trends
- Kinase Inhibition: Thiadiazole-furan carboxamides are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The dichlorophenyl variants may exhibit enhanced selectivity over methylphenoxy derivatives .
- Solubility Challenges: The low aqueous solubility of dichlorophenyl compounds (e.g., -4.61 LogS for 7560-0079) necessitates formulation optimization, whereas methylphenoxy analogs may offer better solubility profiles .
Biological Activity
5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic compound that exhibits potential biological activity, particularly in the context of anticancer research. This article reviews the biological properties of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a furan ring, a thiadiazole moiety, and a dichlorophenyl group. The molecular formula is , and its IUPAC name is this compound. The structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit key kinases such as ERK1/2, which are involved in cell proliferation and survival pathways .
- Induction of Apoptosis : The compound has been shown to activate caspases (caspases 3, 8, and 9), leading to programmed cell death in cancer cells .
- Cell Cycle Modulation : Flow cytometry analyses indicate that treatment with this compound alters the cell cycle distribution in cancer cells, promoting progression from G1 to S phase .
Anticancer Activity
Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines:
The compound demonstrated significant antiproliferative activity across these cell lines, with the lowest IC50 values indicating potent effects.
Toxicity Studies
Toxicity assessments using Daphnia magna as a model organism revealed that while the compound exhibits promising anticancer activity, it also shows relatively low toxicity towards normal cells compared to established chemotherapeutics like doxorubicin .
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives, including our compound of interest. These derivatives were screened for their anticancer properties against multiple cell lines:
- Study on MCF-7 Cells : The compound exhibited an IC50 value significantly lower than many derivatives tested, indicating its potential as a lead candidate for further development in breast cancer treatment.
- Mechanistic Insights : Western blot analyses confirmed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells compared to controls .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection: Use high-purity starting materials (e.g., Merck-sourced reagents as in ) and alkaline conditions (e.g., NaOH/K₂CO₃) to promote coupling reactions, similar to protocols for furan-carboxylic acid derivatives .
- Reaction Monitoring: Employ thin-layer chromatography (TLC) with silica gel plates (e.g., Merck Silica Gel 60 F254) to track reaction progress and confirm intermediate formation .
- Purification: Optimize recrystallization using solvent mixtures (e.g., DMSO/water, 2:1 v/v) to isolate the final product, ensuring >95% purity .
- Yield Enhancement: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of furan precursor to thiadiazole amine) and reflux conditions (90–100°C, 3–6 hours) to maximize product formation .
Q. What spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in DMSO-d₆ using a 400 MHz spectrometer. Compare chemical shifts with predicted values (e.g., δ 7.2–8.1 ppm for dichlorophenyl protons, δ 165–170 ppm for carboxamide carbonyl) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carboxamide group.
- Solvent Stability: Dissolve in anhydrous DMSO for long-term storage, avoiding aqueous buffers unless immediately required for assays.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace 2,5-dichlorophenyl with mono-chloro or fluoro variants; alter the 2-oxopropyl group on the thiadiazole ring) .
- Biological Testing: Screen analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). For example, highlights thiadiazole derivatives’ antimicrobial potential, suggesting similar testing frameworks .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) and validate with mutagenesis studies .
Q. How to resolve discrepancies in biological activity data across assay systems?
Methodological Answer:
- Assay Validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, if cytotoxicity varies between mammalian and bacterial cells, assess membrane permeability differences using logP calculations .
- Condition Optimization: Standardize assay parameters (pH, temperature, serum content) to minimize variability. emphasizes rigorous control in protist vs. mammalian cell studies .
- Metabolite Analysis: Perform LC-MS to detect degradation products or metabolites that may influence activity in vivo vs. in vitro .
Q. What experimental designs elucidate the compound’s mechanism of action while addressing off-target effects?
Methodological Answer:
- Target Identification: Use chemoproteomics (e.g., affinity chromatography coupled with MS) to isolate binding proteins .
- Off-Target Screening: Profile against panels of unrelated enzymes/receptors (e.g., Eurofins Panlabs® screens) to identify unintended interactions .
- In Vivo Models: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents, monitoring plasma levels and tissue distribution to correlate exposure with efficacy/toxicity .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different studies?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and PBS across pH ranges (2–9) using nephelometry or UV-Vis spectroscopy.
- Aggregation Assessment: Perform dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .
- Documentation: Report solvent purity, temperature, and agitation methods to standardize future comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
